6-Hydroxynaphthalene-1,4-dione

Descripción general

Descripción

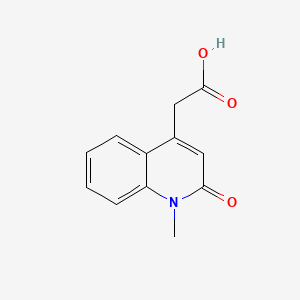

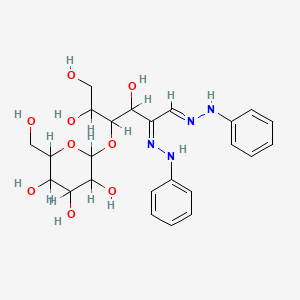

6-Hydroxynaphthalene-1,4-dione, also known as Lawsone or Hennotannic acid, is a red-orange dye present in the leaves of the henna plant (Lawsonia inermis), as well as in the common walnut (Juglans regia) and water hyacinth (Pontederia crassipes) . It is a 1,4-naphthoquinone derivative, an analog of hydroxyquinone containing one additional ring .

Synthesis Analysis

An efficient one-pot quantitative procedure for the preparation of hydroxyl naphthalene-1,4-dione derivatives from three-component condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of nano copper(II) oxide as catalyst under mild, ambient and solvent-free conditions has been described . Another method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol .Molecular Structure Analysis

The molecular structure of this compound consists of a system of double bonds conjugated with carbonyl groups. It is easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .Chemical Reactions Analysis

This compound has been used in the synthesis of tacrine derivatives via a four-component reaction of 2-hydroxynaphthalene-1,4-dione, aldehydes, malononitrile and cycloketones in the presence of AlCl3 . It has also been used in the synthesis of hydroxyl naphthalene-1,4-dione derivatives using copper (II) oxide nanoparticles as catalysts for three-component condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione .Physical and Chemical Properties Analysis

This compound has a molar mass of 174.15 g/mol and appears as yellow prisms . It has a melting point of 195 to 196 °C (383 to 385 °F; 468 to 469 K) and is almost insoluble in water .Aplicaciones Científicas De Investigación

Synthesis of Derivatives

6-Hydroxynaphthalene-1,4-dione, commonly known as lawsone, has been used in various synthetic processes. For instance, a clean and efficient method for synthesizing 3,3′-(arylmethylene)bis(2-hydroxynaphthalene-1,4-dione) derivatives was developed using a reaction with aromatic aldehydes in aqueous media (Noroozi Tisseh & Bazgir, 2009). Additionally, there has been an exploration of the synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives using a simple, atom-economical, three-component reaction (Dabiri, Noroozi Tisseh, & Bazgir, 2011).

Biological Activity and Applications

Lawsone shows significant biological activity and has been a component of many dyes and medicinal herbal treatments. Its applications extend to various fields, including dye synthesis and potential therapeutic uses (Hamama, Hassanien, & Zoorob, 2017).

Catalytic and Chemical Reactions

The compound has been used in catalytic reactions such as Palladium(II)-catalyzed oxidative annulation, offering new entries to diverse derivatives with a broad range of functional groups compatibility (Sun et al., 2020). Room-temperature synthesis catalyzed by phenylphosphinic acid is another example of its application in chemical reactions (Liu, Zhou, & Gao, 2014).

Environmental Applications

Efforts have been made to develop environmentally friendly synthesis methods for derivatives of this compound. For example, a green synthesis method utilizing microwave-assisted reactions in neat water has been reported, highlighting the compound's role in sustainable chemistry (Wang et al., 2012).

Fashion and Textile Industry

In the fashion and textile industry, lawsone serves as a natural colorant with significant applicability, especially in traditional practices like mehandi in India (Patil, 2018).

Mecanismo De Acción

6-Hydroxynaphthalene-1,4-dione reacts chemically with the protein keratin in skin and hair via a Michael addition reaction, resulting in a strong permanent stain that lasts until the skin or hair is shed . Two synthesized novel series of N-2,3-bis(6-substituted-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)naphthalene-1,4-diones and substituted N-(methyl/ethyl)bisquinolinone triethylammonium salts were described as new candidates to extracellular signal-regulated kinases 1/2 (ERK1/2) with considerable antineoplastic activity .

Safety and Hazards

Direcciones Futuras

The future directions of 6-Hydroxynaphthalene-1,4-dione research could involve exploring its potential applications in various fields. For instance, hydroxyl naphthalene-1,4-dione derivatives are fluorescent heterocyclic compounds. These fluorescent materials are of interest in many disciplines such as emitters for electroluminescence devices , molecular probes for biochemical research , in traditional textile and polymer fields , and fluorescent whitening agents .

Propiedades

IUPAC Name |

6-hydroxynaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O3/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1-5,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAIOOGHXYZWCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473708 | |

| Record name | 6-hydroxy-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4923-53-9 | |

| Record name | 6-hydroxy-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[3,4-c]pyridin-1(3H)-one](/img/structure/B3052880.png)

![1,3-Benzenediamine, 4-methyl-N3-[4-(2-pyridinyl)-2-pyrimidinyl]-](/img/structure/B3052891.png)